(R)-esmolol (R)-esmolol (R)-esmolol is a methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate that has R configuration. The drug esmolol is a racemate comprising equimolar amounts of (R)- and (S)-esmolol. While the S enantiomer possesses all of the heart rate control, both the R and the S enantiomer contribute to lowering blood pressure. It is an enantiomer of a (S)-esmolol.
Brand Name: Vulcanchem
CAS No.: 117405-53-5
VCID: VC1957660
InChI: InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m1/s1
SMILES: CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
Molecular Formula: C16H25NO4
Molecular Weight: 295.37 g/mol

(R)-esmolol

CAS No.: 117405-53-5

Cat. No.: VC1957660

Molecular Formula: C16H25NO4

Molecular Weight: 295.37 g/mol

* For research use only. Not for human or veterinary use.

(R)-esmolol - 117405-53-5

Specification

CAS No. 117405-53-5
Molecular Formula C16H25NO4
Molecular Weight 295.37 g/mol
IUPAC Name methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Standard InChI InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m1/s1
Standard InChI Key AQNDDEOPVVGCPG-CQSZACIVSA-N
Isomeric SMILES CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O
SMILES CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Introduction

Chemical Identity and Structural Properties

(R)-esmolol is chemically identified as methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate, possessing the R configuration at its chiral center. This compound is one of the two enantiomers that constitute racemic esmolol, which is used clinically as a beta-blocker .

Physical and Chemical Properties

The detailed physical and chemical properties of (R)-esmolol are summarized in Table 1.

Table 1: Physical and Chemical Properties of (R)-Esmolol

PropertyValueReference
Molecular FormulaC16H25NO4
Molecular Weight295.37 g/mol
XLogP31.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count10
Exact Mass295.17835828 Da
CAS Number117405-53-5

Structural Configuration

The R-configuration at the chiral center gives (R)-esmolol its distinctive three-dimensional structure. This stereochemistry is critical for its pharmacological activity and differentiation from its enantiomeric counterpart, (S)-esmolol. The compound contains a phenylpropanoate backbone with a propoxy linkage to a hydroxypropylamine group, creating its characteristic beta-blocker structure .

Synthesis Methodologies

Several synthetic approaches have been developed for the preparation of (R)-esmolol, with both chemical and chemo-enzymatic methods showing significant promise for producing high-purity enantiomeric compounds.

Chemical Synthesis

Chemical synthesis of (R)-esmolol typically involves starting from (S)-epichlorohydrin which undergoes a series of transformations to yield (R)-esmolol . The synthetic pathway proceeds through key intermediates including (R)-methyl 3-(4-((oxiran-2-yl)methoxy)phenyl)propanoate and (R)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate .

Chemo-enzymatic Synthesis

The chemo-enzymatic approach represents an innovative green chemistry method for the synthesis of enantiopure (R)-esmolol. This process utilizes lipase-catalyzed kinetic resolution of racemic alcohols .

Table 2: Comparison of Different Synthesis Routes for (R)-Esmolol

The chemo-enzymatic process involves the following key steps:

  • Preparation of racemic intermediate (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate

  • Lipase-catalyzed transesterification with vinyl acetate

  • Recovery of the enantiomerically enriched alcohol

  • N-alkylation with isopropylamine to yield (R)-esmolol

Notably, commercial lipases such as Pseudomonas cepacia lipase (PCL) and Candida rugosa lipase (CRL) offer complementary selectivity for transesterification reactions, enabling efficient enantioselective synthesis .

Analytical Methods and Detection

Accurate detection and quantification of (R)-esmolol are essential for pharmaceutical quality control and research purposes. High-performance liquid chromatography (HPLC) represents the most widely utilized analytical method for this purpose.

Chiral HPLC Analysis

Chiral HPLC methods have been developed specifically for the detection and separation of (R)-esmolol hydrochloride from its S-enantiomer. The optimal chromatographic conditions include:

Table 3: Optimized HPLC Conditions for (R)-Esmolol Detection

ParameterConditionOptimal RangeReference
Chromatographic ColumnCellulose esters chiral column-
Mobile PhaseHexane-isopropyl alcohol-diethylamine80:20:0.1
Detection WavelengthUV detection220 nm
Column TemperatureControlled35°C
Flow RateConstant1.0 mL/min
Sample ConcentrationDiluted in organic solvent1.0 mg/mL

This HPLC method provides significant separation of (R)-esmolol hydrochloride from (S)-esmolol hydrochloride with good peak shape, enabling precise quantification of the individual enantiomers in pharmaceutical preparations .

Metabolism and Pharmacokinetics

(R)-esmolol undergoes rapid hydrolysis in the blood by red blood cell esterases to form (R)-esmolol acid (3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid) .

Metabolite Properties

The primary metabolite, (R)-esmolol acid, has distinct physicochemical properties from the parent compound:

Table 4: Properties of (R)-Esmolol Acid (Major Metabolite)

PropertyValueReference
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
XLogP3-0.8
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count9
CAS Number910651-37-5

This metabolite has approximately 1/1500th of the beta-blocking activity of the parent compound, which contributes to the ultra-short duration of action of esmolol in clinical settings .

Pharmacological Effects

While racemic esmolol is well-studied for its beta-blocking properties, research has uncovered important differences in the pharmacological profiles of the individual enantiomers.

Stereoselective Pharmacology

  • Blood Pressure Reduction: (R)-esmolol contributes substantially to the blood pressure-lowering effects of racemic esmolol

  • Heart Rate Control: The S-enantiomer possesses virtually all of the heart rate control properties, with minimal contribution from (R)-esmolol

  • Beta-receptor Selectivity: (R)-esmolol maintains beta-1 selectivity but with different receptor binding characteristics compared to the S-enantiomer

Clinical Significance

Although racemic esmolol is the form used clinically, understanding the properties of (R)-esmolol provides important insights into the drug's mechanisms and potential for improved therapeutic applications.

Hemodynamic Effects in Clinical Settings

Studies comparing racemic esmolol to other beta-blockers provide context for understanding the potential clinical profile of (R)-esmolol. In perioperative settings, esmolol demonstrated significant effects on hemodynamic parameters:

Table 5: Hemodynamic Effects in Comparative Studies Using Esmolol

ParameterEsmolol Effect (% change from baseline)Measurement TimeReference
Mean Arterial PressureSignificant reductionAt intubation
Systolic Blood PressureVariable increasePost-intubation
Rate-Pressure ProductSignificant reductionAt intubation
Heart RateControlled reduction5-10 minutes post-administration

These clinical effects are the combined result of both enantiomers, with (R)-esmolol contributing primarily to the blood pressure effects rather than heart rate control .

ParameterSpecificationReference
CAS Number118629-36-0
Physical FormCrystalline solid
PurityHigh (typically >95%)
Optical RotationPositive

This enantiomer is primarily used in research settings to investigate the specific contributions of each stereoisomer to the pharmacological profile of esmolol.

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